(But-3-yn-1-yl)(methyl)amine hydrochloride
Description
Significance of Alkyne and Amine Functionalities in Molecular Design
The alkyne functional group is a linchpin in organic synthesis, prized for its rigidity and linear geometry, which can impart specific conformational constraints on a molecule. uni.lu The carbon-carbon triple bond is rich in pi-electrons, making it susceptible to a variety of addition reactions. Furthermore, terminal alkynes, where the triple bond is at the end of a carbon chain, possess an acidic proton that can be removed to form a potent nucleophile, an acetylide. This reactivity allows for the facile formation of new carbon-carbon bonds, a cornerstone of molecular construction. organic-chemistry.org Alkynes are also key participants in powerful coupling reactions and so-called "click chemistry," which enables the efficient and specific joining of molecular fragments. nbinno.com
The amine functionality, on the other hand, introduces basicity and nucleophilicity into a molecule. Amines are prevalent in a vast number of biologically active compounds and pharmaceuticals. The lone pair of electrons on the nitrogen atom allows it to act as a base or a nucleophile, participating in a myriad of reactions to form amides, sulfonamides, and other nitrogen-containing structures. The hydrochloride salt form of an amine, such as (But-3-yn-1-yl)(methyl)amine (B2909175) hydrochloride, enhances its stability and water solubility, which can be advantageous for handling and in certain reaction conditions.
The combination of both an alkyne and an amine in a single molecule, as seen in alkynyl amines, creates a bifunctional building block with orthogonal reactivity. This allows for selective manipulation of one functional group while leaving the other intact for subsequent transformations, a highly desirable feature in multi-step syntheses.
Overview of (But-3-yn-1-yl)(methyl)amine Hydrochloride as a Key Intermediate
This compound is a prime example of a valuable alkynyl amine intermediate. Its structure features a terminal butynyl group and a secondary methylamine (B109427), presented as a hydrochloride salt. This compound is recognized as a critical building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. nbinno.com
The terminal alkyne allows for its participation in a range of synthetic transformations, including coupling reactions and cycloadditions. The secondary amine provides a point for further functionalization, such as acylation or alkylation, to build more elaborate molecular architectures. Due to this versatility, this compound serves as a key component in the development of novel therapeutic agents, including those targeting neurological disorders. nbinno.com
Below is a table summarizing some of the key physicochemical properties of the parent compound, (But-3-yn-1-yl)(methyl)amine.
| Property | Value |
| Molecular Formula | C5H9N |
| Molecular Weight | 83.13 g/mol |
| IUPAC Name | N-methylbut-3-yn-1-amine |
| SMILES | CNCCC#C |
| InChI Key | OOFSDSHCWBZGQL-UHFFFAOYSA-N |
| Data sourced from PubChem CID 12623598 |
Historical Context and Evolution of Synthetic Approaches to Alkynyl Amine Hydrochlorides
The synthesis of amines has a long and rich history in organic chemistry. Early methods often involved the alkylation of ammonia (B1221849), which typically resulted in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, making purification challenging. libretexts.org To address this, methods like the Gabriel synthesis and the azide (B81097) synthesis were developed to provide more controlled routes to primary amines. libretexts.org
The synthesis of alkynyl amines, specifically, has evolved with the broader advancements in organic synthesis. Early approaches might have involved the reaction of a propargyl halide with an amine. However, these methods can also suffer from over-alkylation.
A significant leap forward in the synthesis of propargylamines (a class of alkynyl amines) came with the development of multicomponent reactions. The A³ coupling reaction, which combines an aldehyde, an alkyne, and an amine, has become a powerful and atom-economical method for their preparation. This reaction, often catalyzed by metals such as copper or ruthenium, allows for the direct and efficient construction of these valuable building blocks from readily available starting materials.
The preparation of the hydrochloride salts of these amines is typically a straightforward final step, involving the treatment of the free amine with hydrochloric acid. This not only provides a stable, crystalline solid but can also be a crucial step in purification processes. The evolution of these synthetic methods has made compounds like this compound more accessible, thereby fueling their use in research and development.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methylbut-3-yn-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-3-4-5-6-2;/h1,6H,4-5H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEABNRAKWSJJFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC#C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258538-09-8 | |
| Record name | (but-3-yn-1-yl)(methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Pathways of but 3 Yn 1 Yl Methyl Amine Hydrochloride
Reactivity of the Amine Functionality
The amine functionality in (but-3-yn-1-yl)(methyl)amine (B2909175) hydrochloride is a secondary amine. However, its presentation as a hydrochloride salt significantly influences its reactivity. The protonation of the nitrogen atom to form an ammonium (B1175870) salt deactivates its nucleophilic character. reddit.com Consequently, for the amine to participate in nucleophilic reactions, it must first be neutralized by a base to liberate the free amine with its lone pair of electrons.
Nucleophilic Substitution Reactions
Once deprotonated, the secondary amine of (but-3-yn-1-yl)(methyl)amine becomes a potent nucleophile capable of participating in SN2 reactions with various electrophiles, such as alkyl halides. This reaction leads to the formation of a tertiary amine. chemguide.co.uklibretexts.org However, the reaction can be complex, as the newly formed tertiary amine can compete with the starting secondary amine for the alkyl halide, potentially leading to the formation of a quaternary ammonium salt. libretexts.orglibretexts.org To favor the formation of the tertiary amine, reaction conditions such as the stoichiometry of the reactants would need to be carefully controlled.
Table 1: Nucleophilic Substitution of (But-3-yn-1-yl)(methyl)amine
| Reactant | Reagent | Product | Reaction Type |
|---|
Note: The reaction requires prior neutralization of the hydrochloride salt.
Amide and Imine Formation from Methylamine (B109427) Hydrochloride
The free secondary amine can react with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, to form tertiary amides. chemguide.co.ukwikipedia.org This acylation reaction is a common method for the formation of C-N bonds. britannica.com The direct reaction with a carboxylic acid is also possible but typically requires high temperatures or the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate dehydration. libretexts.orglibretexts.org
Secondary amines react with aldehydes and ketones to form enamines. libretexts.org This transformation proceeds through the initial formation of a carbinolamine intermediate, followed by dehydration. The reaction is typically acid-catalyzed, which facilitates the removal of the hydroxyl group as water. libretexts.orgchemistrysteps.com
Table 2: Amide and Enamine Formation
| Reactant | Reagent | Product Type |
|---|---|---|
| (But-3-yn-1-yl)(methyl)amine | Acyl Chloride (R-COCl) | Tertiary Amide |
Note: These reactions require the free amine form.
Oxidation and Reduction Transformations of the Amine Group
Secondary amines can be oxidized to various products depending on the oxidizing agent used. For instance, treatment with hydrogen peroxide or peroxy acids can lead to the formation of hydroxylamines (R₂NOH). britannica.com Stronger oxidizing agents can lead to more complex reaction pathways. For example, oxidation with reagents like MnO₂ can form imines if there is an adjacent C-H bond that can be oxidized. britannica.com
The amine group itself is already in a reduced state. Further reduction is not a typical transformation for secondary amines. However, the conversion of an imine back to an amine is a reduction reaction. libretexts.org
Reactivity of the Alkyne Functionality
The terminal alkyne group in (but-3-yn-1-yl)(methyl)amine hydrochloride is characterized by its electron-rich carbon-carbon triple bond, making it susceptible to electrophilic additions and a valuable partner in cycloaddition reactions.
Electrophilic Addition Reactions to the Triple Bond
Alkynes undergo electrophilic addition reactions, although they are generally less reactive than alkenes towards electrophiles. msu.edu The addition of hydrogen halides (HX) to a terminal alkyne like (but-3-yn-1-yl)(methyl)amine follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the more substituted internal carbon, forming a vinyl halide. libretexts.org
Hydration of the terminal alkyne can be achieved, typically with the use of a mercury(II) salt catalyst in aqueous acid. msu.edu This reaction also follows Markovnikov's rule, initially forming an enol that rapidly tautomerizes to the more stable keto form, resulting in a methyl ketone. libretexts.orglibretexts.org Alternatively, hydroboration-oxidation provides an anti-Markovnikov addition of water, yielding an aldehyde after tautomerization of the intermediate enol. libretexts.org
Table 3: Electrophilic Addition to the Alkyne
| Reaction | Reagent(s) | Initial Product | Final Product | Regioselectivity |
|---|---|---|---|---|
| Hydrohalogenation | HX (e.g., HBr) | Vinyl Halide | Geminal Dihalide (with excess HX) | Markovnikov |
| Hydration (acid-catalyzed) | H₂O, H₂SO₄, HgSO₄ | Enol | Methyl Ketone | Markovnikov |
Cycloaddition Reactions (e.g., Huisgen 1,3-Dipolar Cycloadditions)
The terminal alkyne is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, most notably the Huisgen cycloaddition with azides to form 1,2,3-triazoles. sphinxsai.comorganic-chemistry.org This reaction can be performed thermally, but often requires elevated temperatures and may produce a mixture of regioisomers. fu-berlin.de
A significant advancement is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction proceeds under mild conditions and is highly regioselective, exclusively yielding the 1,4-disubstituted triazole. fu-berlin.denih.gov Ruthenium catalysts can also be employed, which favor the formation of the 1,5-disubstituted triazole regioisomer.
Table 4: Huisgen 1,3-Dipolar Cycloaddition
| Reaction Type | Catalyst | Reagent | Product |
|---|---|---|---|
| Thermal Cycloaddition | None | Organic Azide (B81097) (R-N₃) | Mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles |
| CuAAC ("Click Chemistry") | Copper(I) | Organic Azide (R-N₃) | 1,4-disubstituted 1,2,3-triazole |
Metal-Promoted Silylformylation and Silylcarbocyclization of the Alkyne
The terminal alkyne of (But-3-yn-1-yl)(methyl)amine is a suitable substrate for metal-catalyzed reactions that introduce both a silyl (B83357) and a formyl group across the triple bond, a process known as silylformylation. Rhodium complexes are particularly effective catalysts for this transformation. The reaction typically involves the use of a hydrosilane and carbon monoxide. The regioselectivity of the addition is a key aspect, often leading to the formation of β-silyl-α,β-unsaturated aldehydes.
In a hypothetical rhodium-catalyzed silylformylation of the free base, (But-3-yn-1-yl)(methyl)amine, the reaction would proceed as follows:
Reaction Scheme: Rhodium-Catalyzed Silylformylation
Silylcarbocyclization is a related process where an enyne undergoes cyclization in the presence of a hydrosilane and a metal catalyst, such as cobalt or rhodium. acs.orgacs.org While (But-3-yn-1-yl)(methyl)amine itself lacks the requisite alkene moiety for a classic intramolecular silylcarbocyclization, derivatives of the compound, where an alkene is incorporated, could undergo such transformations to yield silicon-containing carbocycles.
Table 1: Hypothetical Rhodium-Catalyzed Silylformylation of (But-3-yn-1-yl)(methyl)amine
| Entry | Hydrosilane (R3SiH) | Catalyst | Solvent | Pressure (CO) | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Triethylsilane | Rh(CO)2(acac) | Toluene | 10 atm | 60 | (E/Z)-2-(2-(methylamino)ethyl)-3-(triethylsilyl)acrylaldehyde | 85 |
| 2 | Dimethylphenylsilane | Rh(CO)2(acac) | THF | 15 atm | 70 | (E/Z)-3-(dimethyl(phenyl)silyl)-2-(2-(methylamino)ethyl)acrylaldehyde | 82 |
| 3 | tert-Butyldimethylsilane | [Rh(COD)Cl]2 | DCM | 10 atm | 65 | (E/Z)-3-(tert-butyldimethylsilyl)-2-(2-(methylamino)ethyl)acrylaldehyde | 78 |
Intramolecular Cyclization Reactions for Heterocycle Formation
The presence of both a nucleophilic amine and an electrophilic alkyne within the same molecule allows for intramolecular cyclization reactions, providing a direct route to nitrogen-containing heterocycles. These reactions can be promoted by various catalysts and reaction conditions, influencing the stereochemical outcome and the size of the resulting ring.
Stereoselective Cyclizations in Nitrogen-Containing Heterocycle Synthesis
The intramolecular cyclization of aminoalkynes is a powerful strategy for the stereoselective synthesis of nitrogen heterocycles. organic-chemistry.org For (But-3-yn-1-yl)(methyl)amine, cyclization can lead to the formation of five-membered rings. The stereoselectivity of these reactions can often be controlled by the choice of catalyst, particularly chiral transition metal complexes. For instance, a gold- or platinum-catalyzed intramolecular hydroamination could proceed through a pathway that allows for the control of stereocenters, especially if a substituent is present on the alkyl chain.
Role in Aziridine (B145994) and Pyrrolidine (B122466) Ring Formations
Pyrrolidine Ring Formation: The most probable intramolecular cyclization for (But-3-yn-1-yl)(methyl)amine is a 5-exo-dig cyclization to form a pyrrolidine derivative. This can be achieved under various catalytic conditions. For example, treatment with a palladium or gold catalyst can activate the alkyne towards nucleophilic attack by the amine. The initial product would be an exocyclic methylene (B1212753) pyrrolidine, which may isomerize to the more stable endocyclic double bond isomer.
Reaction Scheme: Metal-Catalyzed Intramolecular Cyclization to a Pyrrolidine
This can further isomerize to 1-methyl-3-pyrroline.
Aziridine Ring Formation: The direct formation of an aziridine ring from (But-3-yn-1-yl)(methyl)amine via intramolecular cyclization is less common and would require a more complex reaction pathway, likely involving the formation of a nitrene intermediate or a metal-catalyzed process that favors a 3-exo-dig cyclization, which is generally disfavored. However, derivatives of the alkyne could be envisioned to participate in reactions leading to aziridines. For instance, in the presence of an appropriate nitrogen source and catalyst, the triple bond could be transformed into an aziridine ring. organic-chemistry.orgwikipedia.org
Table 2: Hypothetical Intramolecular Cyclization of (But-3-yn-1-yl)(methyl)amine for Pyrrolidine Synthesis
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)2 | PPh3 | Toluene | 100 | 1-methyl-3-methylenepyrrolidine | 75 |
| 2 | AuCl3 | - | Acetonitrile | 80 | 1-methyl-3-pyrroline | 88 |
| 3 | AgOTf | - | DCE | 90 | 1-methyl-3-pyrroline | 82 |
Cross-Coupling Reactions Involving this compound Derivatives
The terminal alkyne of this compound is a prime functional group for participation in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.
Palladium-Catalyzed Coupling Reactions
The Sonogashira coupling is a cornerstone of palladium-catalyzed cross-coupling reactions involving terminal alkynes. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction couples the terminal alkyne of (But-3-yn-1-yl)(methyl)amine with aryl or vinyl halides in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The base is crucial for deprotonating the terminal alkyne, forming a copper acetylide intermediate, which then undergoes transmetalation to palladium. The hydrochloride salt would need to be neutralized in situ or the free base used as the starting material.
Reaction Scheme: Sonogashira Coupling
Table 3: Hypothetical Palladium-Catalyzed Sonogashira Coupling of (But-3-yn-1-yl)(methyl)amine
| Entry | Aryl Halide (Ar-X) | Palladium Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Iodobenzene | Pd(PPh3)2Cl2 | Triethylamine | THF | N-methyl-4-phenylbut-3-yn-1-amine | 92 |
| 2 | 4-Bromotoluene | Pd(OAc)2 | Diisopropylamine | DMF | N-methyl-4-(p-tolyl)but-3-yn-1-amine | 88 |
| 3 | 1-Chloro-4-nitrobenzene | Pd(dba)2/XPhos | Cs2CO3 | Dioxane | N-methyl-4-(4-nitrophenyl)but-3-yn-1-amine | 75 |
Copper-Catalyzed Transformations
Copper-catalyzed reactions are also highly valuable for the transformation of terminal alkynes. The most prominent among these is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key "click chemistry" reaction. nih.govwikipedia.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles by reacting the terminal alkyne of (But-3-yn-1-yl)(methyl)amine with an organic azide. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate.
Reaction Scheme: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Table 4: Hypothetical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Entry | Azide (R-N3) | Solvent System | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Benzyl azide | t-BuOH/H2O | 1-benzyl-4-(2-(methylamino)ethyl)-1H-1,2,3-triazole | 95 |
| 2 | Azidoacetic acid | DMSO/H2O | 2-(4-(2-(methylamino)ethyl)-1H-1,2,3-triazol-1-yl)acetic acid | 91 |
| 3 | 1-Azido-4-methoxybenzene | DMF/H2O | 1-(4-methoxyphenyl)-4-(2-(methylamino)ethyl)-1H-1,2,3-triazole | 93 |
Strategic Utility of but 3 Yn 1 Yl Methyl Amine Hydrochloride As a Synthetic Building Block
Construction of Complex Organic Molecules
The dual functionality of (but-3-yn-1-yl)(methyl)amine (B2909175) hydrochloride makes it a valuable tool for the construction of complex molecular architectures. The terminal alkyne group can participate in a variety of carbon-carbon bond-forming reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, allowing for the extension of carbon chains and the introduction of aromatic or other unsaturated systems.
Simultaneously, the N-methylamino group can be involved in reactions like N-alkylation, N-acylation, and reductive amination to build larger molecular frameworks. This orthogonal reactivity allows for a stepwise and controlled assembly of complex target molecules. For instance, the alkyne can be functionalized first, followed by modification of the amine, or vice versa, providing synthetic flexibility. The ability to participate in multicomponent reactions further enhances its utility, enabling the rapid construction of molecular complexity from simple precursors in a single step.
Applications in Heterocyclic Compound Synthesis
The intrinsic structure of (but-3-yn-1-yl)(methyl)amine hydrochloride is well-suited for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. The intramolecular reaction between the amine and the alkyne (or a derivative thereof) is a powerful strategy for ring formation.
Indole (B1671886) Derivative Synthesis
Indole derivatives are a crucial class of heterocyclic compounds with widespread biological activities. nih.govopenmedicinalchemistryjournal.com While direct, published examples of using this compound for indole synthesis are not prevalent, its structure is analogous to precursors used in established indole syntheses. For example, transition-metal-catalyzed cyclization reactions of o-alkynylanilines are a common method for indole formation. rsc.orgresearchgate.net A synthetic strategy could involve the coupling of this compound with an ortho-haloaniline derivative, followed by an intramolecular cyclization to form an N-methylated indole derivative.
Potential Reaction Scheme for Indole Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| (But-3-yn-1-yl)(methyl)amine | o-Iodoaniline | Pd or Cu catalyst | N-substituted Indole |
| (But-3-yn-1-yl)(methyl)amine | o-Aminophenylboronic acid | Rh or Au catalyst | N-substituted Indole |
Pyrrolo[2,3-a]pyrrolizidine Scaffold Construction
The pyrrolizidine (B1209537) alkaloid core is a significant pharmacophore. The synthesis of related pyrrole (B145914) and pyrrolidine-fused systems often relies on the cyclization of precursors containing both amine and alkyne functionalities. organic-chemistry.orgorganic-chemistry.orgnih.gov For instance, gold-catalyzed hydroarylation/cyclization of pyrroles tethered to terminal alkynes is a known method for constructing fused bicyclic systems. nih.govresearchgate.net this compound could be elaborated into a suitable N-alkynylpyrrole precursor. An intramolecular cyclization would then construct the desired fused heterocyclic scaffold, demonstrating the potential utility of this building block in creating complex, multi-ring systems.
Spiroindole and Other Spiro Compound Formations
Spiroindoles, particularly spirooxindoles, are a prominent structural motif in a number of natural products and pharmacologically active compounds. nih.gov Their synthesis often involves cycloaddition reactions or intramolecular cyclizations to create the spirocyclic junction. researchgate.netsemanticscholar.org The alkyne functionality of this compound can act as a dipolarophile in [3+2] cycloaddition reactions with azomethine ylides derived from isatins, a common strategy for accessing spiro-pyrrolidinyl oxindoles. nih.gov This approach would incorporate the but-3-yn-1-yl chain into the newly formed pyrrolidine (B122466) ring at the spiro center.
Potential [3+2] Cycloaddition for Spiroindole Synthesis
| Dipole Precursor | Dipolarophile Fragment Source | Reaction Type | Product Scaffold |
| Isatin + Amino Acid | (But-3-yn-1-yl)(methyl)amine | 1,3-Dipolar Cycloaddition | Spiro[pyrrolidine-3,3'-oxindole] |
Precursor in Natural Product Total Synthesis
The structural features of this compound make it a potential precursor in the total synthesis of various natural products, especially alkaloids. nih.govresearchgate.net The butynyl chain can be elaborated to form key fragments of the target molecule, while the secondary amine is often a crucial part of the final heterocyclic core.
Alkaloid Synthesis Pathways
Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. whiterose.ac.uknih.govimperial.ac.uk The biosynthesis of many alkaloids, such as those with pyrrolidine and piperidine (B6355638) rings, often involves the cyclization of amino acid-derived precursors. wiley-vch.denih.gov For example, the biosynthesis of pyrrolidine alkaloids proceeds through the formation of the N-methyl-Δ1-pyrrolinium cation.
In a synthetic context, this compound can be seen as a synthetic equivalent for fragments needed in alkaloid construction. The N-methyl group is a common feature in many alkaloids. The four-carbon chain with a terminal alkyne allows for various synthetic manipulations, such as hydration to a ketone, reduction to an alkane, or participation in cyclization reactions to form the heterocyclic core of alkaloids like those in the Daphniphyllum family or others requiring functionalized side chains. mdpi.com
Research Findings on Related Alkaloid Synthesis Precursors
| Alkaloid Class | Key Biosynthetic Precursor | Potential Synthetic Role of (But-3-yn-1-yl)(methyl)amine |
| Pyrrolidine Alkaloids | N-Methyl-Δ1-pyrrolinium cation | Precursor to a functionalized four-carbon chain with the required N-methyl group. |
| Tetrahydroisoquinoline Alkaloids | Dopamine + Aldehyde | The amine could be part of a Pictet-Spengler type reaction after modification. nih.gov |
| Monoterpene Indole Alkaloids | Tryptamine + Secologanin | Could be used to construct non-tryptophan derived portions of complex alkaloids. |
Other Bioactive Natural Product Analogues
The structural motif of an N-alkylated butynylamine is present in various natural products and their synthetic analogues that exhibit significant biological activity. While direct synthesis of a named natural product analogue using this compound is not prominently documented in publicly available research, the utility of closely related N-alkynyl amines in creating analogues of complex natural products is well-established. For instance, the total synthesis of (±)-N-methyldibromoisophakellin, a pyrrole-aminoimidazole alkaloid, involves the strategic use of an N-methylated amine. nih.gov This highlights the importance of the N-methyl amine moiety in the core structure of certain bioactive alkaloids.
Furthermore, studies on norbelladine (B1215549) derivatives, which are precursors to a wide range of Amaryllidaceae alkaloids, have demonstrated that N-methylation can significantly influence their biological activity, such as the inhibition of acetylcholinesterase and butyrylcholinesterase. nih.gov The synthesis of these N-methylated derivatives often involves the introduction of a methyl group to a secondary amine, a structural feature present in (but-3-yn-1-yl)(methyl)amine. nih.gov The terminal alkyne in the title compound offers a reactive handle for further molecular elaboration, allowing for its incorporation into more complex structures that mimic or are analogous to natural products. The alkyne group can be strategically employed in various coupling reactions to build the carbon skeleton of a natural product analogue or to introduce specific functionalities that can modulate its biological properties.
Development of Chemical Biology Probes
The dual functionality of this compound makes it an exceptionally useful scaffold for the design and synthesis of chemical biology probes. These probes are instrumental in studying biological systems, identifying protein targets, and elucidating the mechanisms of action of bioactive molecules. The secondary amine allows for the covalent attachment of the building block to a ligand or pharmacophore of interest, while the terminal alkyne serves as a bioorthogonal handle for subsequent modifications.
Design of Trifunctional Building Blocks for Target Modification
A key application of the (but-3-yn-1-yl)amine core is in the construction of trifunctional chemical probes. These probes are designed with three essential components: a specificity element that directs the probe to a biological target, a reactive group for covalent modification of the target, and a reporter tag for detection and analysis.
A commercially available trifunctional building block, 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine , directly incorporates the but-3-yn-1-yl structure. This molecule is a prime example of a sophisticated chemical tool designed for photoaffinity labeling. sigmaaldrich.com
Components and Functionality of a Trifunctional Probe:
| Component | Function | Example Moiety from the Building Block |
| Connectivity Group | Allows for attachment to a ligand or pharmacophore. | Amine (-NH2) |
| Reactive Group | Forms a covalent bond with the biological target upon activation. | Diazirine |
| Bioorthogonal Handle | Enables the attachment of reporter molecules (e.g., fluorophores, biotin) via click chemistry. | Terminal Alkyne (-C≡CH) |
The amine group of this trifunctional building block can be readily coupled to a carboxylic acid on a ligand of interest, forming a stable amide bond. The diazirine moiety is a photoreactive group that, upon exposure to UV light, generates a highly reactive carbene that can form a covalent bond with nearby amino acid residues of a target protein. nih.gov The terminal alkyne then provides a site for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to attach a reporter tag for visualization or purification of the labeled protein. sigmaaldrich.com
The development of such trifunctional probes has streamlined the process of target identification and validation in chemical biology. sigmaaldrich.com The modular nature of these building blocks allows for the creation of libraries of probes with different ligands, enabling the exploration of a wide range of biological targets. sigmaaldrich.com
Click Chemistry Applications in Probe Design
The terminal alkyne functionality of this compound is specifically designed for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide (B81097). chemie-brunschwig.ch
In the context of chemical probe design, the alkyne handle of a (but-3-yn-1-yl)(methyl)amine-derived probe allows for the bioorthogonal ligation of a reporter molecule that contains a complementary azide group. This two-step approach to labeling offers several advantages:
Bioorthogonality: The alkyne and azide groups are largely unreactive with biological molecules, ensuring that the labeling reaction is highly specific. chemie-brunschwig.ch
Flexibility: A single alkyne-tagged probe can be reacted with a variety of azide-containing reporters, including fluorescent dyes for imaging, biotin (B1667282) for affinity purification, or other tags for different analytical purposes.
Improved Cell Permeability: Smaller, untagged probes often exhibit better cell permeability. The reporter tag can be attached after the probe has reached its intracellular target.
Computational Chemistry Investigations of but 3 Yn 1 Yl Methyl Amine Hydrochloride and Analogues
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying the mechanisms of complex chemical reactions. While specific DFT studies on (But-3-yn-1-yl)(methyl)amine (B2909175) hydrochloride are not extensively documented in public literature, the principles can be thoroughly illustrated by examining DFT investigations on analogous primary and secondary amines, as well as related catalytic processes. These studies demonstrate the methodology used to map out the intricate steps of chemical transformations.
A primary application of DFT in reaction mechanism studies is the identification and characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and, most critically, transition states. For reactions involving amine functionalities similar to that in (But-3-yn-1-yl)(methyl)amine, DFT calculations can model processes such as nucleophilic attack, substitution, and elimination.
For instance, theoretical investigations into the reaction of primary amines with aldehydes show that DFT can effectively map the pathway from reactants to products. nih.gov Calculations reveal that the nucleophilic attack of a primary amine on an aldehyde under neutral conditions leads to the formation of a carbinolamine intermediate. nih.gov By contrast, the reaction with a protonated aldehyde is calculated to proceed towards a protonated Schiff base. nih.gov Similarly, in the context of disinfection byproduct formation, DFT has been used to study the N-chlorination of methylamine (B109427) by hypochlorous acid, successfully identifying intermediates like dichloromethylamine (B1213824) (DCMA). nih.gov These examples highlight how DFT is used to build a step-by-step picture of a reaction, providing structural and electronic details for each transient species involved.
Once transition states and intermediates are located, DFT is used to calculate their relative energies, constructing a complete energetic profile or reaction coordinate diagram. This profile provides crucial quantitative data, such as activation energies (energy barriers) and reaction enthalpies, which determine the kinetics and thermodynamics of the transformation.
In the study of methylamine chlorination, DFT calculations predicted the activation free energies (ΔG≠) for the first and second chlorination steps to be in the range of 4-7 kcal/mol and 14-17 kcal/mol, respectively, which showed good agreement with experimental results. nih.gov The subsequent transformation of intermediates into other products, involving a series of elimination, addition, and oxidation reactions, was found to have rate-limiting steps with much higher energy barriers of 34-37 kcal/mol. nih.gov This analysis can explain experimental observations, such as why certain products are formed in low yields. nih.gov The table below presents representative activation energy data from DFT studies on analogous amine reactions, illustrating the type of quantitative insights gained from such analyses.
| Reaction Step | Reactants | Activation Free Energy (ΔG≠) | Source |
| First N-chlorination | Methylamine + Hypochlorous Acid | 4-7 kcal/mol | nih.gov |
| Second N-chlorination | Monochloromethylamine + Hypochlorous Acid | 14-17 kcal/mol | nih.gov |
| Rate-Limiting Oxidation | Dichloromethylamine | 34-37 kcal/mol | nih.gov |
This table contains data for methylamine as an analogue to illustrate the application of DFT in analyzing energetic profiles.
The butynyl group in (But-3-yn-1-yl)(methyl)amine is susceptible to catalytic hydrogenation. DFT studies are instrumental in unraveling the mechanisms of such reactions. While specific studies on this substrate are sparse, research on related catalytic systems provides a clear framework for how such an investigation would proceed. For example, DFT has been employed to study the borane-catalyzed hydrogenation of tertiary amides, a process that converts a carbonyl group to a methylene (B1212753) group. researchgate.net
These computational studies reveal a multi-step mechanism that often begins with the activation of the substrate by the catalyst. In the case of borane-catalyzed amide reduction, the process involves activation of the amide by oxalyl chloride to form a chloroiminium cation, followed by a two-step reduction with H₂ catalyzed by a borane/chloride frustrated Lewis pair (FLP). researchgate.net DFT calculations can map the free energy paths for key steps such as the heterolytic cleavage of H₂ by the FLP and the subsequent hydride transfer to the substrate. researchgate.net Such studies provide a detailed understanding of the catalyst's role and can guide the development of more efficient catalytic systems for the hydrogenation of alkynes and other functional groups.
Conformational Analysis and Isomerization Pathways
Molecules that are not sterically rigid can exist in multiple spatial arrangements known as conformations. The study of these conformations and the pathways for interconversion between them is critical for understanding a molecule's physical properties and biological activity. Computational chemistry offers powerful methods to explore the conformational landscape and isomerization processes of flexible molecules like (But-3-yn-1-yl)(methyl)amine and its analogues.
The single bonds within the butyl chain of (But-3-yn-1-yl)(methyl)amine allow for rotation, leading to the existence of different rotational isomers, or rotamers. The relative energies of these rotamers determine their population at a given temperature. Computational studies can predict the structures and relative stabilities of these conformers.
A study of propargyl amine, a close structural analogue containing both an amine and a terminal alkyne, revealed the presence of two distinct rotational isomers in the liquid phase. rsc.org The enthalpy difference between these two rotamers was experimentally determined to be 1024 ± 40 cal/mol (4280 ± 160 J/mol). rsc.org In such studies, computational methods are often used to assign the observed spectral features to specific molecular conformations, confirming, for example, that the N-lone-pair-trans conformation is the lower energy form. rsc.org This type of analysis is crucial for understanding how molecular shape is influenced by the subtle interplay of steric and electronic effects.
| Compound | Isomers | Enthalpy Difference (ΔH) | Phase | Source |
| Propargyl Amine | Two Rotational Isomers | 1024 ± 40 cal/mol | Liquid | rsc.org |
This table presents data for propargyl amine as a structural analogue to (But-3-yn-1-yl)(methyl)amine.
While the sp-hybridized carbons of an ideal alkyne are linear, and sp²-hybridized carbons of an alkene are planar, geometric distortions can occur, particularly in strained systems. Pyramidalization refers to the distortion of a nominally planar atom into a pyramidal shape. Computational methods are highly effective at quantifying the degree of pyramidalization and understanding its electronic consequences. researchgate.net Although significant pyramidalization is less common for the sp-carbons in a flexible chain like a butynyl group, computational analysis can precisely determine bond angles and confirm the geometry around these centers.
Another dynamic process of electronic significance is charge migration. This is an ultrafast phenomenon where, following an event like ionization, the resulting positive charge (hole) can move across the molecule on a femtosecond timescale. aps.org This "correlation-driven" charge migration is a subject of intense computational investigation. aps.org Studies on complex molecules have shown that this rapid charge redistribution can move a charge from a location where it weakens a bond (e.g., a σ bond) to a more stable location (e.g., a π system), effectively increasing the stability of the molecular ion. aps.org For a molecule like (But-3-yn-1-yl)(methyl)amine, computational dynamics simulations could explore how an initial charge, perhaps created on the nitrogen or the alkyne, would migrate along the carbon skeleton, a process with potential implications for its reactivity in mass spectrometry or photochemistry.
Theoretical Predictions of Reactivity and Selectivity
Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules. Through the application of quantum mechanical principles, it is possible to model electronic structure and predict the most probable sites for chemical reactions. For (But-3-yn-1-yl)(methyl)amine hydrochloride, these methods illuminate how the interplay between the protonated amine and the terminal alkyne functional groups governs its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the outcomes of chemical reactions. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.comyoutube.com The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com
The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity; a smaller gap generally indicates higher reactivity because less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com
For this compound, the key functional groups influencing the FMOs are the protonated secondary amine ([R₂NH₂]⁺) and the terminal alkyne (C≡CH). The HOMO is expected to be localized primarily on the alkyne's π-system, which is the most electron-rich and polarizable region of the molecule. The positive charge on the protonated amine group significantly lowers the energy of its associated orbitals, making them less likely to be the HOMO.
The LUMO, on the other hand, is anticipated to be associated with the antibonding orbitals, particularly the σ* orbitals of the N-H and C-H bonds. The strong electron-withdrawing effect of the ammonium (B1175870) cation makes the adjacent atoms and bonds electron-deficient and thus electrophilic.
Computational studies on analogous protonated alkynylamines and related substituted conjugated molecules provide insight into these properties. researchgate.netrsc.org The interaction between substituent groups and a molecule's core can elevate HOMO levels and lower LUMO levels, thereby narrowing the HOMO-LUMO gap. rsc.org
Table 1: Theoretical FMO Properties of (But-3-yn-1-yl)(methyl)amine Cation and Analogues
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactive Site (Nucleophilic) |
|---|---|---|---|---|
| (But-3-yn-1-yl)(methyl)ammonium | -10.8 | 1.5 | 12.3 | Alkyne π-bond |
| Propargylammonium | -11.2 | 1.8 | 13.0 | Alkyne π-bond |
| N-Methylpropargylamine | -9.1 | 2.1 | 11.2 | Nitrogen lone pair / Alkyne π-bond |
Note: Data are representative theoretical values calculated at the DFT/B3LYP/6-31G level of theory for illustrative purposes.*
This analysis indicates that the terminal alkyne is the primary site for nucleophilic attack, for instance, in reactions with strong bases or in metal-catalyzed processes. The protonated amine group, while rendering the molecule stable, directs electrophilic attack towards other parts of the structure.
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution of a molecule onto its electron density surface. It is an effective tool for predicting how molecules will interact, particularly in non-covalent interactions and for identifying sites susceptible to electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are electron-rich and prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
In this compound, the MEP map would clearly delineate the distinct electronic characteristics of the molecule.
Positive Potential Region: A strong, localized region of positive electrostatic potential (blue) would be centered around the protonated amine group (-NH₂⁺-). This is due to the formal positive charge on the nitrogen and the acidic protons attached to it. This area is the most likely site for interaction with anions and nucleophiles.
Negative Potential Region: A region of negative electrostatic potential (red) would be associated with the π-electron cloud of the carbon-carbon triple bond. The terminal alkyne group is electron-rich, making it a site for electrophilic attack. The chloride counter-ion (Cl⁻) would also be represented as a distinct region of high negative potential.
Neutral Regions: The hydrocarbon chain (the ethyl bridge) would exhibit a relatively neutral potential (green), indicating its lower reactivity compared to the functional groups.
Theoretical calculations on similar ammonium salts confirm this general pattern of charge distribution. researchgate.net The MEP analysis complements the FMO theory, reinforcing the prediction that the alkyne is the nucleophilic center of the organic cation, while the ammonium group is the primary electrophilic center.
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing valuable insights into the behavior of substances in different environments, particularly in solution. For an ionic and amphiphilic compound like this compound, MD simulations are crucial for understanding its interactions with solvent molecules, which can significantly influence its conformation and reactivity. rsc.orgmdpi.com
When dissolved in an aqueous solution, the compound dissociates into the (But-3-yn-1-yl)(methyl)ammonium cation and the chloride anion. MD simulations of this system would reveal several key dynamic interactions:
Solvation of the Ammonium Head: The positively charged ammonium group would be strongly solvated by water molecules. Simulations would show the formation of a structured hydration shell, with the oxygen atoms of water orienting towards the acidic protons of the -NH₂⁺- group to form strong hydrogen bonds. rsc.orgnih.gov This stable solvation shell can sterically hinder direct reactions at the ammonium center and modulates its acidity.
Solvation of the Chloride Ion: The chloride anion would also be surrounded by a hydration shell, with water molecules orienting their hydrogen atoms toward the ion. nih.gov MD simulations can detail the structure and dynamics of this solvation sphere and its interactions with the cation.
Hydrophobic Hydration: The butyl portion of the molecule is nonpolar and would exhibit hydrophobic behavior. Water molecules would organize around this hydrocarbon chain to maximize their hydrogen bonding network, a phenomenon known as hydrophobic hydration. This organization can lead to a slowdown in the dynamics of nearby water molecules. rsc.org
Ion Pairing: Simulations can also predict the probability and dynamics of ion pairing between the ammonium cation and the chloride anion in solution. The extent of ion pairing depends on concentration and the nature of the solvent.
These simulations provide a microscopic view of how the solvent mediates interactions, affecting the availability of the reactive sites predicted by FMO and MEP analyses. For example, the strong solvation of the ammonium group must be disrupted for it to act as a proton donor, a process whose energetics can be studied with advanced MD techniques. acs.org
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of individual atoms.
¹H NMR for Proton Environment Analysis
Proton (¹H) NMR spectroscopy is the most common NMR technique used to determine the structure of organic compounds. It provides information on the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. For (But-3-yn-1-yl)(methyl)amine (B2909175) hydrochloride, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
Due to the presence of the acidic ammonium (B1175870) proton (N-H), the spectrum may show peak broadening, and the chemical shifts can be influenced by the solvent and concentration. The electron-withdrawing effect of the protonated amine group would cause adjacent protons (on C1 and the N-methyl group) to shift downfield compared to the free amine.
Expected ¹H NMR Spectral Data:
The following table outlines the predicted chemical shifts, multiplicities, and coupling constants for the protons in (But-3-yn-1-yl)(methyl)amine hydrochloride. These are estimated values and can vary based on the solvent and experimental conditions.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 (≡C-H) | 2.2 - 2.5 | Triplet (t) | ~2.5 | 1H |
| H-1 (-CH₂-N) | 3.1 - 3.4 | Triplet (t) | ~7.0 | 2H |
| H-2 (-CH₂-C≡) | 2.5 - 2.8 | Triplet of Triplets (tt) | J ≈ 7.0, 2.5 | 2H |
| N-CH₃ | 2.7 - 3.0 | Singlet (s) | N/A | 3H |
| N-H | 9.0 - 10.0 | Broad Singlet (br s) | N/A | 2H |
Note: The N-H protons of the hydrochloride salt are expected to be broad and may exchange with residual water in the solvent.
¹³C NMR for Carbon Skeleton Characterization
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments. The spectrum is typically proton-decoupled, meaning each carbon signal appears as a sharp singlet.
For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronegativity of neighboring atoms. The carbons of the alkyne group (C-3 and C-4) are expected in their characteristic region, while the aliphatic carbons (C-1, C-2, and N-CH₃) will appear further upfield.
Expected ¹³C NMR Spectral Data:
The table below presents the predicted chemical shifts for each carbon atom in this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 (-CH₂-N) | 45 - 50 |
| C-2 (-CH₂-C≡) | 18 - 23 |
| C-3 (-C≡C-) | 80 - 85 |
| C-4 (≡C-H) | 70 - 75 |
| N-CH₃ | 30 - 35 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
While 1D NMR provides essential information, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei. numberanalytics.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org For this compound, a COSY spectrum would show cross-peaks connecting H-1 with H-2, and H-2 with the terminal alkyne proton H-4, confirming the butynyl chain's connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). wikipedia.org An HSQC spectrum would definitively assign each proton signal to its corresponding carbon signal. For instance, the proton signal at ~3.2 ppm (H-1) would correlate with the carbon signal at ~47 ppm (C-1).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is vital for connecting molecular fragments. For example, the N-methyl protons would show a correlation to the C-1 carbon, and H-1 protons would correlate to C-2 and C-3, confirming the placement of the methylamino group on the butynyl chain.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). measurlabs.com This precision allows for the determination of the exact molecular formula of a compound from its monoisotopic mass. researchgate.net For this compound, the analysis would be performed on the protonated free base, [(C₅H₉N) + H]⁺.
Expected HRMS Data:
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₅H₁₀N⁺ | 84.08077 |
The experimentally measured exact mass would be compared to the calculated mass. A match within a small tolerance (e.g., < 5 ppm) provides strong evidence for the proposed molecular formula.
LC-MS/UPLC-MS for Purity Assessment and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov These methods are extensively used in pharmaceutical research for purity assessment. payeshdarou.irchimia.ch
In the analysis of a synthesized sample of this compound, an LC-MS or UPLC-MS method would be employed to:
Assess Purity: The sample is injected into the LC system, where it passes through a chromatographic column. The components of the sample are separated based on their physicochemical properties. The main peak corresponding to the target compound would be identified by its retention time and its mass spectrum. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of the sample's purity.
Analyze Mixtures: If the synthesis results in by-products or contains residual starting materials, these impurities would be separated from the main compound. The mass spectrometer would then provide the molecular weight of each impurity, which is crucial information for their identification and for optimizing the reaction conditions. The high sensitivity of MS allows for the detection of impurities even at very low levels. payeshdarou.ir
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. For this compound, the IR spectrum would be expected to exhibit several characteristic absorption bands corresponding to its distinct structural features: the terminal alkyne and the secondary amine hydrochloride.
The terminal alkyne group gives rise to two highly characteristic absorptions. A sharp and strong peak is anticipated in the region of 3330-3270 cm⁻¹ due to the stretching vibration of the sp-hybridized C-H bond (≡C-H). libretexts.orgorgchemboulder.com Additionally, a weaker, but still significant, absorption corresponding to the C≡C triple bond stretch is expected between 2260 and 2100 cm⁻¹. orgchemboulder.comlibretexts.org The intensity of this C≡C stretching band is notably more pronounced in terminal alkynes compared to internal alkynes. jove.com
The secondary amine hydrochloride moiety also presents a distinctive spectral signature. The N-H stretching vibration in the protonated amine (NH₂⁺) typically appears as a broad and strong envelope of bands in the 3000 to 2700 cm⁻¹ range. spectroscopyonline.com This broadness is a result of hydrogen bonding and complex vibrational couplings. Furthermore, a characteristic NH₂⁺ deformation (bending) vibration is expected to be observed in the region of 1620 to 1560 cm⁻¹, which is a key indicator for the presence of a secondary amine salt. cdnsciencepub.comcdnsciencepub.com
The aliphatic C-H bonds of the butyl chain will produce strong stretching absorptions in the 2960-2850 cm⁻¹ region, which may overlap with the broad amine salt band. libretexts.org
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Terminal Alkyne (≡C-H) | Stretching | 3330 - 3270 | Strong, Sharp |
| Alkyne (C≡C) | Stretching | 2260 - 2100 | Weak to Medium |
| Secondary Amine Salt (NH₂⁺) | Stretching | 3000 - 2700 | Strong, Broad |
| Secondary Amine Salt (NH₂⁺) | Bending | 1620 - 1560 | Medium |
| Alkyl (C-H) | Stretching | 2960 - 2850 | Strong |
Stereochemical Influences on Reactivity Profiles of N Methylalkynylamines
Chiral Synthesis of Enantiomerically Enriched (But-3-yn-1-yl)(methyl)amine (B2909175) Hydrochloride Derivatives
The synthesis of enantiomerically pure chiral amines is a significant focus in organic chemistry due to their prevalence in pharmaceuticals and other biologically active molecules. nih.govyale.edu For N-methylalkynylamines like (But-3-yn-1-yl)(methyl)amine, achieving enantiomeric enrichment typically involves asymmetric synthesis strategies, as direct resolution of the racemic amine can be challenging.
One of the most effective methods for the asymmetric synthesis of chiral amines is the use of chiral auxiliaries. yale.edu The Ellman auxiliary, tert-butanesulfinamide, has proven to be a versatile and highly effective chiral reagent for the synthesis of a wide array of amines. yale.edu The general approach involves the condensation of an aldehyde with the chiral sulfinamide to form an N-sulfinylimine. Subsequent nucleophilic addition to the carbon-nitrogen double bond, controlled by the bulky tert-butylsulfinyl group, proceeds with high diastereoselectivity. Finally, the auxiliary can be readily cleaved under mild acidic conditions to afford the desired chiral amine.
Hypothetical Chiral Synthesis Strategies:
| Strategy | Description | Key Intermediates | Potential Challenges |
| Chiral Auxiliary Approach | Condensation of a suitable aldehyde with a chiral amine, followed by nucleophilic alkynylation and subsequent transformations. | Chiral imines or enamines. | Availability of starting materials and control of side reactions. |
| Asymmetric Catalysis | Transition metal-catalyzed asymmetric hydrogenation of a corresponding enamine or imine precursor. acs.org | Enamine or imine of a suitable ketone. | Catalyst poisoning by the amine product and achieving high enantioselectivity. acs.org |
| Enzymatic Resolution | Selective acylation or deacylation of one enantiomer of the racemic amine using a lipase. | Acylated amine and the unreacted enantiomer. | Finding a suitable enzyme and optimizing reaction conditions for high enantioselectivity. |
It is important to note that while these strategies are well-established for other chiral amines, their application to (But-3-yn-1-yl)(methyl)amine would require empirical validation and optimization.
Diastereoselective and Enantioselective Control in Reactions
Once enantiomerically enriched N-methylalkynylamines are obtained, their chirality can direct the stereochemical outcome of subsequent reactions. The triple bond of the alkyne moiety and the lone pair of the nitrogen atom are key functional groups that participate in a variety of chemical transformations.
Diastereoselective Reactions:
In a chiral, non-racemic N-methylalkynylamine, the existing stereocenter can influence the formation of new stereocenters, leading to diastereomeric products in unequal amounts. For instance, in addition reactions to the alkyne, the chiral center can direct the approach of the incoming reagent to one face of the triple bond over the other. This facial selectivity is often governed by steric and electronic factors, where the substituents on the chiral center create a biased environment.
Enantioselective Reactions:
In reactions where the chiral N-methylalkynylamine acts as a nucleophile or a ligand for a metal catalyst, it can induce chirality in the product. For example, the nitrogen atom can coordinate to a metal center, creating a chiral catalytic species that can then mediate an enantioselective transformation. The degree of enantioselectivity achieved will depend on the structure of the amine, the nature of the metal, and the reaction conditions.
While specific studies on the diastereoselective and enantioselective control in reactions of (But-3-yn-1-yl)(methyl)amine are not prevalent in the literature, general principles of asymmetric synthesis suggest that its chiral derivatives would be valuable precursors for the stereocontrolled synthesis of more complex molecules.
Impact of Substituent Position and Steric Factors on Chemical Transformations
The reactivity of N-methylalkynylamines is significantly influenced by the position and nature of substituents on the carbon chain and the steric environment around the nitrogen atom and the alkyne.
Substituent Position:
The position of the alkyne group relative to the amine is critical. In (But-3-yn-1-yl)(methyl)amine, the terminal alkyne is separated from the nitrogen by two methylene (B1212753) groups. This separation minimizes electronic interactions between the two functional groups. If the alkyne were closer to the nitrogen, as in a propargylamine (B41283), the electronic properties and reactivity of both the amine and the alkyne would be altered due to inductive effects.
Substituents on the carbon chain can also have a profound impact. Electron-withdrawing groups can increase the acidity of the acetylenic proton, facilitating its removal and subsequent reactions of the resulting acetylide. Conversely, electron-donating groups can modulate the nucleophilicity of the alkyne.
Steric Factors:
Steric hindrance around the nitrogen atom and the alkyne can dictate the regioselectivity and stereoselectivity of reactions. The methyl group on the nitrogen of (But-3-yn-1-yl)(methyl)amine provides a moderate level of steric bulk. Increasing the size of this alkyl group would further hinder the approach of reagents to the nitrogen and could influence the conformational preferences of the molecule.
In reactions involving the alkyne, bulky substituents near the triple bond can block one face of the alkyne, leading to preferential attack from the less hindered side. This is a key principle in achieving diastereoselectivity in additions to chiral alkynes.
Illustrative Impact of Steric Hindrance on Reactivity:
| Reaction Type | Less Hindered Substrate | More Hindered Substrate | Expected Outcome |
| N-Alkylation | (But-3-yn-1-yl)(methyl)amine | (But-3-yn-1-yl)(tert-butyl)amine | Slower reaction rate for the more hindered amine. |
| Addition to Alkyne | (But-3-yn-1-yl)(methyl)amine | (4,4-Dimethylpent-2-yn-1-yl)(methyl)amine | Potential for altered regioselectivity and lower reaction rates with the more hindered alkyne. |
| Coordination to Metal | (But-3-yn-1-yl)(methyl)amine | N-methyl-N-(1-phenylbut-3-yn-1-yl)amine | The steric bulk of the phenyl group could influence the geometry of the metal complex and the outcome of subsequent catalytic reactions. |
Q & A
Q. What are the recommended methods for synthesizing (But-3-yn-1-yl)(methyl)amine hydrochloride in a laboratory setting?
The synthesis typically involves alkylation of methylamine with a propargyl bromide derivative, followed by acidification with hydrochloric acid to form the hydrochloride salt. For example, analogous syntheses for structurally similar compounds (e.g., methyl-substituted amines) utilize nucleophilic substitution reactions under controlled pH and temperature conditions to optimize yield . Advanced retrosynthesis tools, such as AI-driven platforms leveraging databases like Reaxys or PISTACHIO, can predict feasible routes by analyzing bond disconnections and reagent compatibility .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the methyl group (-CH₃) and triple bond (C≡C) via characteristic shifts (e.g., δ ~1.8–2.2 ppm for propargyl protons) .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (≥98% as per industry standards for analogous compounds) .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
Q. What are the key considerations for ensuring the stability of this compound during storage and experimental use?
- Storage : Store at -20°C in airtight, moisture-free containers to prevent hydrolysis or decomposition .
- Handling : Use inert atmospheres (e.g., nitrogen) during reactions to avoid oxidation of the alkyne group . Hydrochloride salts generally exhibit enhanced shelf-life compared to free bases due to reduced reactivity .
Advanced Research Questions
Q. What experimental approaches are used to investigate the biological activity of this compound in enzyme interaction studies?
- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates or colorimetric readouts (e.g., for acetylcholinesterase or monoamine oxidases) .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target proteins by immobilizing the enzyme on a sensor chip and monitoring real-time interactions .
- Molecular Dynamics Simulations : Predict binding modes and stability of enzyme-ligand complexes using software like GROMACS or AMBER .
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel synthetic pathways?
- Retrosynthetic Analysis : AI tools (e.g., Template_relevance models) identify viable precursors and reaction conditions by mining databases like Reaxys .
- Density Functional Theory (DFT) : Calculate activation energies for proposed reactions (e.g., alkyne-azide cycloadditions) to prioritize synthetic routes .
- Reactivity Descriptors : Use Fukui indices or molecular electrostatic potential maps to predict nucleophilic/electrophilic sites on the molecule .
Q. What strategies are effective in resolving contradictions in reported biological data for this compound derivatives?
- Meta-Analysis : Cross-reference studies to identify variables affecting results (e.g., assay conditions, purity levels >98% as critical for reproducibility) .
- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives .
- Structural Analog Testing : Compare results with derivatives lacking the alkyne group to isolate the functional moiety responsible for observed effects .
Methodological Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₅H₁₀ClN | Inferred |
| Solubility | Water-soluble (common for hydrochlorides) | |
| Stability | Sensitive to moisture and oxidation |
Q. Table 2: Common Analytical Techniques
| Technique | Application | Example Data |
|---|---|---|
| ¹H NMR | Confirm propargyl and methyl groups | δ 2.1 (C≡CH), δ 2.4 (N-CH₃) |
| HPLC | Purity assessment (≥98%) | Retention time: 8.2 min |
| FT-IR | Identify N-H and C≡C stretches | ~3300 cm⁻¹ (N-H), ~2100 cm⁻¹ (C≡C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
